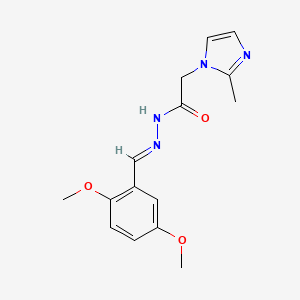

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

描述

(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides It features a benzylidene group substituted with two methoxy groups at the 2 and 5 positions, an imidazole ring, and an acetohydrazide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Cyclization Reactions

Compound A undergoes cyclization to form nitrogen-containing heterocycles, a key pathway for diversifying its structure:

Formation of 1,3,4-Oxadiazoles

Reaction with carbon disulfide (CS₂) in alkaline conditions or with dehydrating agents (e.g., POCl₃) yields 1,3,4-oxadiazole derivatives. For example:

-

Reaction : Heating Compound A with CS₂ in ethanol/KOH produces 2-((2,5-dimethoxybenzylidene)amino)-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-oxadiazole.

Pyrrole Formation

Using hexane-2,5-dione and glacial acetic acid, Compound A cyclizes to form pyrrole derivatives :

Acid/Base-Mediated Rearrangements

The hydrazone linkage in Compound A is sensitive to pH changes:

-

Acidic Hydrolysis : In 6 M HCl, the hydrazone bond cleaves, regenerating the parent hydrazide and aldehyde .

-

Alkaline Stability : Stable in mild bases (pH < 10), but prolonged exposure to NaOH (pH > 12) degrades the imidazole ring .

Functionalization at the Imidazole Ring

The 2-methylimidazole group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the imidazole ring .

-

Halogenation : Bromination with Br₂/Fe yields 4-bromo-2-methylimidazole derivatives .

Biological Activity Modulation via Structural Modifications

Compound A serves as a precursor for bioactive analogs. Key modifications include:

Stability and Degradation Pathways

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. For instance, a study involving molecular docking and synthesis demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups enhances the anticancer efficacy of these compounds .

1.2 Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Research indicates that hydrazone derivatives, including this compound, can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

1.3 Anticonvulsant Effects

There is emerging evidence suggesting anticonvulsant properties associated with this compound. A study on related hydrazone derivatives revealed that certain modifications led to significant anticonvulsant activity in animal models, indicating a potential therapeutic application for seizure disorders .

Coordination Chemistry

This compound serves as an important ligand in coordination chemistry. It has been utilized in the development of metal complexes that exhibit unique magnetic and catalytic properties. These complexes have implications in various applications, including catalysis and materials science .

Material Science Applications

3.1 Photonic Materials

The photochemical properties of hydrazone derivatives make them suitable candidates for developing photonic materials. Their ability to undergo photoisomerization can be harnessed in applications such as optical switches and sensors .

3.2 Drug Delivery Systems

The structural characteristics of this compound allow for potential use in drug delivery systems. The compound can be modified to enhance solubility and bioavailability of therapeutic agents, making it a valuable component in pharmaceutical formulations .

Case Studies

作用机制

The mechanism of action of (E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

相似化合物的比较

Similar Compounds

(E)-N’-(2,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: Similar structure with methoxy groups at different positions.

(E)-N’-(2,5-dimethoxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Lacks the methyl group on the imidazole ring.

(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)propionohydrazide: Contains a propionohydrazide moiety instead of an acetohydrazide.

Uniqueness

(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to its specific substitution pattern and the presence of both an imidazole ring and an acetohydrazide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

生物活性

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to detail the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound features a hydrazone linkage, which is known to contribute to various biological activities. The presence of the 2,5-dimethoxybenzylidene moiety and the 2-methyl-1H-imidazole group are significant for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cell lines has been observed.

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.

- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 15.3 | Apoptosis induction |

| Similar Compound A | MCF-7 | 10.5 | Caspase activation |

| Similar Compound B | A549 | 20.0 | Bcl-2 modulation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant bacteria.

- Pathogens Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 32 | Methicillin-resistant |

| Escherichia coli | 64 | Multidrug-resistant |

Research Findings

A series of studies have focused on synthesizing and evaluating derivatives of hydrazones similar to this compound. These studies highlight:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity.

- Biological Evaluation : In vitro assays have consistently shown that modifications in the substituents can significantly enhance or reduce biological activity.

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer proliferation and bacterial resistance mechanisms.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

- Case Study 1 : A study on a related hydrazone derivative demonstrated significant cytotoxicity against A549 cells, with an IC50 value lower than that of established chemotherapeutics.

- Case Study 2 : Another investigation reported on the antimicrobial efficacy against resistant strains of S. aureus, showing that structural modifications led to improved activity profiles.

属性

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-8-13(21-2)4-5-14(12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSRASGNQFMOU-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323078 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666962 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861138-41-2 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。